molecular formula C8H15Cl2N3 B2653902 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride CAS No. 2031261-15-9

4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride

Cat. No.: B2653902
CAS No.: 2031261-15-9
M. Wt: 224.13
InChI Key: LMKHUTVUQNJAJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride is a valuable chemical intermediate and building block in medicinal chemistry and pharmaceutical research. This compound features a pyrazole scaffold linked to an azetidine ring, a four-membered nitrogen-containing heterocycle that is of significant interest in drug design for its conformational constraints and potential to improve pharmacokinetic properties. The azetidine moiety is a common pharmacophore found in compounds targeting a variety of biological pathways. The dihydrochloride salt form enhances the compound's stability and solubility, making it particularly suitable for in vitro assay systems. Researchers utilize this scaffold in the synthesis of libraries of novel molecules for high-throughput screening against various biological targets. Its primary application lies in the development of potential therapeutic agents, with azetidine derivatives being investigated for a range of applications, including as histamine H3 receptor ligands and in other central nervous system disorders. The methylpyrazole component is a common feature in bioactive molecules, contributing to target binding through hydrogen bonding and dipole interactions. This product is supplied as a high-purity solid, characterized by analytical techniques such as NMR and LC-MS to ensure quality and consistency for research applications. It is intended for use by qualified laboratory personnel solely for research and development purposes.

Properties

IUPAC Name

4-(azetidin-3-ylmethyl)-1-methylpyrazole;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.2ClH/c1-11-6-8(5-10-11)2-7-3-9-4-7;;/h5-7,9H,2-4H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMKHUTVUQNJAJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CC2CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Azetidine Ring to the Pyrazole Moiety: This step involves the reaction of the azetidine derivative with a pyrazole precursor. The reaction conditions often include the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions are common, where the azetidine or pyrazole rings can be modified by introducing different substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Anticancer Research

Recent studies have highlighted the potential of 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride as an inhibitor of heat shock protein 90 (Hsp90), a molecular chaperone involved in cancer cell survival. Inhibiting Hsp90 can lead to the degradation of several oncogenic proteins, making this compound a candidate for anticancer therapy. Research indicates that derivatives of pyrazole compounds show promise as effective chemotherapeutic agents due to their ability to disrupt cancer cell proliferation pathways .

Antimicrobial Activity

Another significant application of this compound is its potential antimicrobial properties. Studies have demonstrated that pyrazole derivatives exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests that this compound could be explored further for developing new antibiotics .

Data Table: Summary of Biological Activities

Activity Type Target Effectiveness References
AnticancerHsp90Inhibition of tumor growth
AntimicrobialVarious bacteriaEffective against S. aureus and E. coli

Case Study 1: Hsp90 Inhibition

In a study focusing on Hsp90 inhibitors, researchers synthesized several pyrazole derivatives, including this compound. The compound was tested in vitro for its ability to inhibit Hsp90 activity, showing promising results in reducing the viability of cancer cells in culture. The mechanism was attributed to the compound's ability to disrupt the chaperone's function, leading to the degradation of client proteins involved in oncogenesis .

Case Study 2: Antimicrobial Efficacy

A separate investigation evaluated the antimicrobial efficacy of various pyrazole compounds against clinical isolates of bacteria. The study found that this compound exhibited significant antibacterial activity, particularly against resistant strains of E. coli. The findings support further exploration into its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations :

  • Substituent Positioning : The primary compound’s azetidine is connected via a methylene bridge, whereas 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride lacks this bridge, resulting in a simpler structure and lower molecular weight .
  • Salt Form : All analogs are dihydrochloride salts, improving aqueous solubility for biological applications .

Pharmaceutical Intermediates

The primary compound and its analogs are frequently employed as intermediates in drug synthesis. For example:

  • Patent Application Example: A structurally related compound, 2-(3-(4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl)azetidin-3-yl)acetonitrile dihydrochloride, was used in a multi-step synthesis of a fluorinated isonicotinoyl derivative, highlighting the role of azetidine-pyrazole hybrids in kinase inhibitor development .
  • Functional Group Compatibility : The methylene bridge in the primary compound provides flexibility for further functionalization, whereas direct azetidine-pyrazole linkages (e.g., 1-(azetidin-3-yl)-4-methyl-1H-pyrazole dihydrochloride) may limit steric accessibility .

Commercial Availability and Regulatory Status

  • Global Suppliers: The primary compound is supplied by over 15,000 vendors worldwide, with stringent certifications (e.g., FDA, ISO) ensuring quality .
  • Regulatory Compliance : Dihydrochloride salts generally meet industrial-grade standards (e.g., ≥98% purity), aligning with pharmaceutical intermediate requirements .

Biological Activity

The compound 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride (CAS No. 2031261-15-9) is a pyrazole derivative that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Basic Information

PropertyDetails
IUPAC Name 4-(azetidin-3-ylmethyl)-1-methyl-1H-pyrazole dihydrochloride
Molecular Formula C8H15Cl2N3
Molecular Weight 224.13 g/mol
Physical Form Powder
Purity ≥ 95%

Structure

The structural formula of the compound can be represented as follows:

ClClCn1cc CC2CNC2 cn1\text{Cl}-\text{Cl}-\text{Cn1cc CC2CNC2 cn1}

The biological activity of this compound has been linked to various mechanisms, including:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on specific enzymes that are critical in metabolic pathways.
  • Receptor Modulation : It acts on various receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

Pharmacological Effects

Research indicates that this compound may possess the following pharmacological properties:

  • Antimicrobial Activity : Preliminary studies suggest effectiveness against certain bacterial strains.
  • Anticancer Potential : In vitro studies have shown that it may inhibit the growth of cancer cell lines, indicating potential as an anticancer agent.
  • Neuroprotective Effects : Evidence from animal models suggests it may protect neuronal cells from oxidative stress.

Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal tested the antimicrobial properties of the compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as an antimicrobial agent.

Study 2: Anticancer Activity

In vitro experiments conducted on human cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis. The study highlighted its mechanism involving the modulation of apoptotic pathways.

Toxicology and Safety

While promising in terms of biological activity, it is crucial to consider the safety profile of this compound. Toxicological assessments are necessary to evaluate potential side effects and establish safe dosage levels for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-[(azetidin-3-yl)methyl]-1-methyl-1H-pyrazole dihydrochloride, and how can reaction efficiency be optimized?

  • Methodology : Use multi-step organic synthesis, starting with pyrazole core functionalization followed by azetidine coupling. For optimization, apply Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, stoichiometry) and identify optimal conditions. Computational reaction path searches based on quantum chemical calculations (e.g., DFT) can predict intermediates and transition states to guide experimental design .
  • Key Challenges : Avoid side reactions during azetidine ring formation; monitor pH to stabilize the dihydrochloride salt.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s purity and structural integrity?

  • Methodology :

  • NMR : Confirm azetidine and pyrazole ring connectivity via 1H^1 \text{H}- and 13C^{13}\text{C}-NMR, focusing on methyl group splitting patterns and azetidine proton environments .
  • HPLC-MS : Quantify purity and detect byproducts using reverse-phase chromatography with a C18 column and electrospray ionization (ESI-MS) in positive ion mode .
  • X-ray crystallography (if crystalline): Resolve stereochemistry and hydrogen bonding interactions in the dihydrochloride form .

Q. How can preliminary structure-activity relationships (SAR) be established for this compound in pharmacological studies?

  • Methodology :

  • Syntestereoisomers or analogs (e.g., substituting azetidine with piperidine) and test in vitro assays (e.g., receptor binding, enzyme inhibition).
  • Use molecular docking to predict binding modes to target proteins (e.g., GPCRs, kinases) and correlate with experimental IC50_{50} values .

Advanced Research Questions

Q. What computational strategies are effective for modeling the compound’s reactivity and stability under varying conditions?

  • Methodology :

  • Molecular Dynamics (MD) Simulations : Study solvation effects and salt dissociation in aqueous/organic matrices .
  • Reactivity Prediction : Combine density functional theory (DFT) with machine learning to predict degradation pathways (e.g., hydrolysis of the azetidine ring) .
  • Thermodynamic Analysis : Calculate Gibbs free energy changes for protonation states using pKa prediction tools (e.g., ACD/Labs) .

Q. How can contradictory data in solubility and bioavailability studies be resolved?

  • Methodology :

  • Solubility Enhancement : Test co-solvents (e.g., PEG-400) or cyclodextrin inclusion complexes. Use DoE to optimize formulations .
  • Bioavailability Analysis : Compare in vitro permeability (Caco-2 assays) with in vivo pharmacokinetic data (rodent models). Apply multivariate statistics to identify confounding variables (e.g., pH, particle size) .

Q. What advanced techniques are recommended for elucidating reaction mechanisms in azetidine-pyrazole coupling?

  • Methodology :

  • Isotopic Labeling : Track 15N^{15}\text{N}-labeled intermediates via NMR or MS to confirm reaction pathways .
  • In Situ Spectroscopy : Use FTIR or Raman to monitor real-time bond formation/cleavage during coupling .

Q. How can researchers address challenges in scaling up synthesis while maintaining yield and purity?

  • Methodology :

  • Process Control : Implement flow chemistry with inline PAT (Process Analytical Technology) for continuous monitoring .
  • Separation Optimization : Use membrane technologies (e.g., nanofiltration) to remove impurities during workup .

Data Management and Validation

Q. What frameworks ensure reproducibility in studies involving this compound?

  • Methodology :

  • FAIR Data Principles : Use electronic lab notebooks (ELNs) to standardize metadata (e.g., reaction conditions, spectral peaks) .
  • Cross-Validation : Compare results with orthogonal methods (e.g., LC-MS vs. 1H^1 \text{H}-NMR integration) to confirm purity .

Q. How should researchers handle discrepancies between computational predictions and experimental outcomes?

  • Methodology :

  • Error Analysis : Quantify deviations using root-mean-square deviation (RMSD) in molecular simulations and refine force field parameters .
  • Hypothesis Testing : Design follow-up experiments (e.g., kinetic isotope effects) to validate or refute computational models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.